![molecular formula C16H13ClF3NOS B4390705 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide works by selectively inhibiting JAK3, which is involved in the signaling pathway of cytokines that play a crucial role in immune system regulation. By blocking JAK3, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide reduces the production of inflammatory cytokines, leading to a decrease in inflammation and disease activity.
Biochemical and physiological effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been shown to have a significant impact on the immune system, particularly on T cells and B cells. By inhibiting JAK3, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are associated with inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments, including its high potency and selectivity for JAK3, which allows for precise modulation of the immune system. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide, including:
1. Further investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
3. Exploration of its potential use in combination with other medications to enhance its efficacy and reduce side effects.
4. Investigation of its long-term safety and efficacy in clinical trials.
5. Development of new JAK inhibitors with improved selectivity and potency for specific JAK isoforms.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has shown significant efficacy in reducing inflammation and preventing disease progression. In clinical trials, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has demonstrated promising results in improving disease symptoms and reducing the need for other medications.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-11-6-7-14(13(10-11)16(18,19)20)21-15(22)8-9-23-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDINXDIIKKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



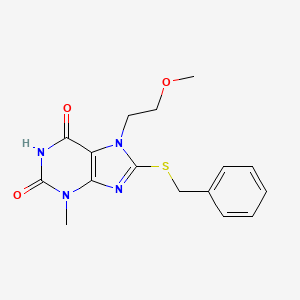

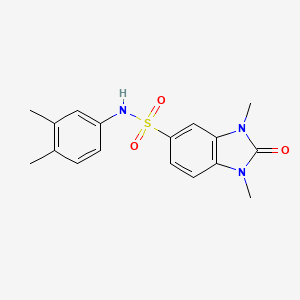
![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
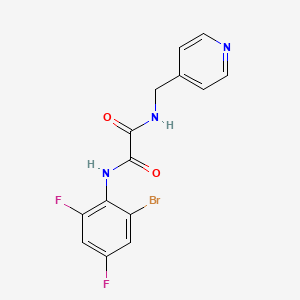
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4390691.png)
![{1-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4390699.png)
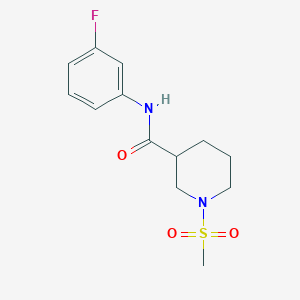
![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)
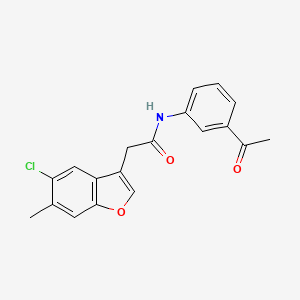

![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)
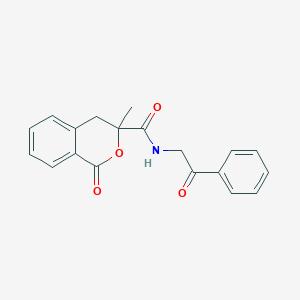
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4390732.png)